![molecular formula C9H15BrN2O2 B13935882 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The specific structure of 2,8-Diazaspiro[45]decane-1,3-dione, 2-methyl-,(hydrobromide) includes a spiro linkage between a piperidine and a pyrrolidine ring, with a hydrobromide salt form
Métodos De Preparación
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be achieved through several synthetic routes. One common method involves the reaction of a suitable piperidine derivative with a pyrrolidine-2,5-dione precursor under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific receptors and enzymes makes it a candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) can be compared with other spiro compounds, such as:
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrobromide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide) lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C9H15BrN2O2 |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
2-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrobromide |
InChI |
InChI=1S/C9H14N2O2.BrH/c1-11-7(12)6-9(8(11)13)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H |
Clave InChI |
ADLYNVULCRHQRW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2(C1=O)CCNCC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
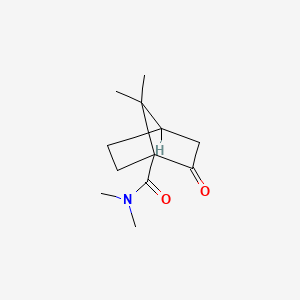
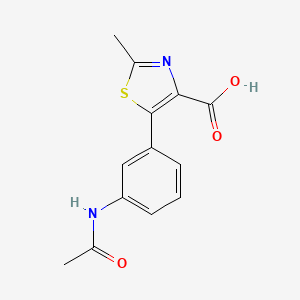
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
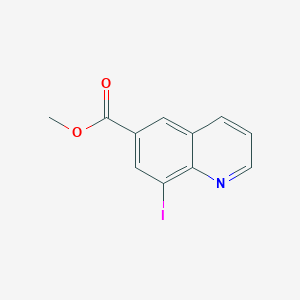
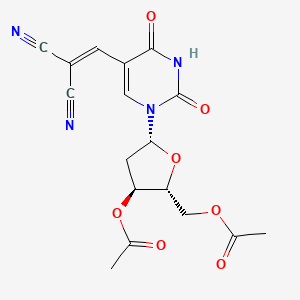
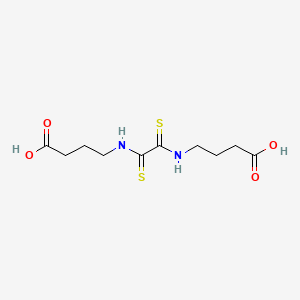
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
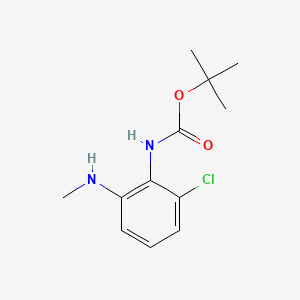
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
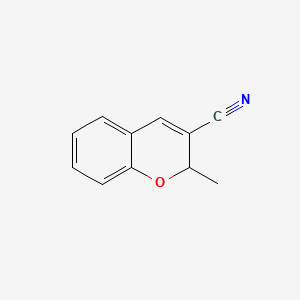

![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)

